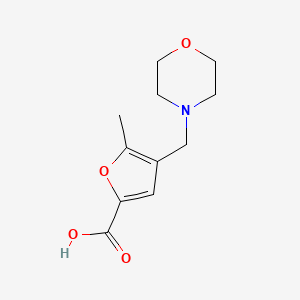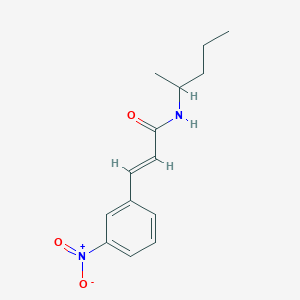![molecular formula C18H20N2O3 B5430354 1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5430354.png)
1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-furoyl)-4-[(3-methylphenyl)acetyl]piperazine” is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are frequently found in biologically active compounds and are used in various fields such as antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a piperazine ring attached to a 2-furoyl group and a 3-methylphenyl acetyl group .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. For example, they can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from an organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, a similar compound, 1-(2-Furoyl)piperazine, has a molecular weight of 180.207 g/mol .Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14-4-2-5-15(12-14)13-17(21)19-7-9-20(10-8-19)18(22)16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCVEBDIWSFAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-penten-2-one](/img/structure/B5430283.png)

![2-[(5-nitro-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5430303.png)
![(4-chlorophenyl){1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanone](/img/structure/B5430311.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5430315.png)
![4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5430320.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5430335.png)
![4-{4-[4-(benzoyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5430346.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5430348.png)

![9-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5430369.png)

![1-(2-chloro-4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5430371.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5430373.png)